

Technical Support Center: High-Purity N-Cbz-7-Aminoheptanoic Acid Recrystallization

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Compound of Interest

Compound Name: *N*-Cbz-7-Aminoheptanoic acid

Cat. No.: B2918806

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This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining recrystallization techniques for obtaining high-purity **N-Cbz-7-Aminoheptanoic acid**.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of **N-Cbz-7-Aminoheptanoic acid**?

A1: A mixed solvent system of a water-soluble organic solvent and water is highly effective. Isopropyl alcohol (IPA) and water are a preferred combination. The organic solvent dissolves the **N-Cbz-7-Aminoheptanoic acid** at an elevated temperature, while the gradual addition of water or cooling of the solution reduces its solubility, promoting the formation of pure crystals.

Q2: What is a typical expected yield and purity for recrystallized **N-Cbz-7-Aminoheptanoic acid**?

A2: With an optimized protocol, a chemical purity of over 99.5% can be achieved.^[1] The yield is dependent on the initial purity of the crude product and the precise recrystallization conditions but can be expected to be in the range of 80-90%.

Q3: What are the key parameters to control during the recrystallization process?

A3: The most critical parameters are the solvent ratio, the dissolution temperature, the cooling rate, and the final crystallization temperature. Careful control of these factors will influence crystal size, purity, and overall yield.

Q4: Can other solvents be used for the recrystallization?

A4: Yes, other solvent systems such as ethanol/water or ethyl acetate/heptane can also be effective. The choice of solvent will depend on the specific impurities present in the crude product. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low Yield	<ul style="list-style-type: none">- The compound is too soluble in the mother liquor.- Too much solvent was used.- The solution was not cooled to a low enough temperature.	<ul style="list-style-type: none">- Reduce the proportion of the organic solvent (e.g., IPA) in the solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the crystallization mixture is thoroughly chilled, preferably in an ice bath, before filtration.
Oiling Out (Formation of an oil instead of crystals)	<ul style="list-style-type: none">- The solution is supersaturated to a very high degree.- The cooling rate is too fast.- The presence of certain impurities can inhibit crystallization.	<ul style="list-style-type: none">- Reheat the mixture to dissolve the oil and then allow it to cool more slowly.- Add a small amount of the organic solvent to the hot solution before cooling.- Try a different solvent system.- Seed the solution with a small crystal of pure product.
Impure Product (Low Purity)	<ul style="list-style-type: none">- Inefficient removal of impurities in the mother liquor.- Co-precipitation of impurities with the product.- Inadequate washing of the filtered crystals.	<ul style="list-style-type: none">- Perform a second recrystallization.- Ensure a slow cooling rate to allow for selective crystallization.- Wash the crystals thoroughly with a cold solvent mixture in which the product has low solubility.
No Crystal Formation	<ul style="list-style-type: none">- The solution is not sufficiently supersaturated.- The compound has very high solubility in the chosen solvent system.	<ul style="list-style-type: none">- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to create

nucleation sites. - Introduce a seed crystal.

Experimental Protocols

Protocol 1: Recrystallization using Isopropyl Alcohol and Water

This protocol is adapted from a general method for the purification of N-protected amino acids.

[\[1\]](#)

- **Dissolution:** In a suitable flask, add the crude **N-Cbz-7-Aminoheptanoic acid**. For every 1 gram of crude product, add 3-5 mL of isopropyl alcohol. Heat the mixture with stirring to 60-70°C until all the solid has dissolved.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** While maintaining the temperature, slowly add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of isopropyl alcohol until the solution is clear again.
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a cold 1:1 mixture of isopropyl alcohol and water.
- **Drying:** Dry the crystals under vacuum to a constant weight.

Quantitative Data Summary

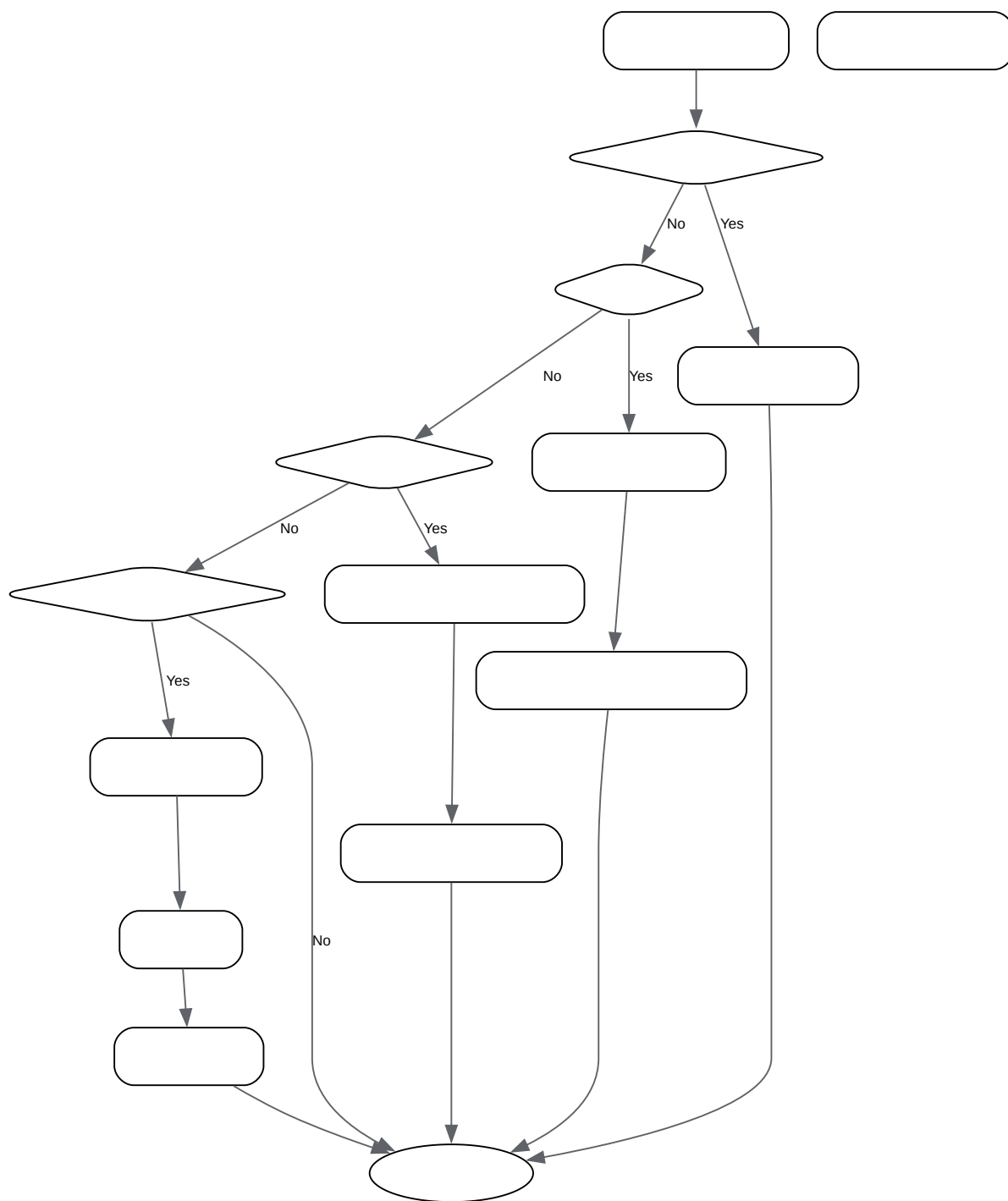
Parameter	Value
Solvent Ratio (IPA:Water)	Approximately 2:1 to 3:1 (v/v)
Dissolution Temperature	60 - 70 °C
Crystallization Temperature	0 - 5 °C
Expected Yield	80 - 90%
Expected Purity	> 99.5% [1]

Visualizations



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Caption: Recrystallization workflow for **N-Cbz-7-Aminoheptanoic acid**.



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Caption: Troubleshooting decision tree for recrystallization issues.

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References

- 1. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
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